molecular formula C12H13NO4 B13937841 N-Carbobenzoxyglycine vinyl ester CAS No. 64187-24-2

N-Carbobenzoxyglycine vinyl ester

Katalognummer: B13937841
CAS-Nummer: 64187-24-2
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: JYKQZYMZPYYHLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Carbobenzoxyglycine vinyl ester: is a chemical compound with the molecular formula C12H13NO4. It is an ester derivative of glycine, where the amino group is protected by a carbobenzoxy (benzyloxycarbonyl) group, and the carboxyl group is esterified with a vinyl group. This compound is of interest due to its applications in organic synthesis and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzoxyglycine vinyl ester typically involves the reaction of N-Carbobenzoxyglycine with vinyl acetate in the presence of a palladium chloride catalyst . The reaction is carried out in an organic solvent such as ethyl acetate, and triethylamine is often used as a base to neutralize the reaction mixture. The reaction conditions generally include mild temperatures and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: N-Carbobenzoxyglycine vinyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-Carbobenzoxyglycine and vinyl alcohol.

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: N-Carbobenzoxyglycine and vinyl alcohol.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Substitution: Substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-Carbobenzoxyglycine vinyl ester is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various peptides and amino acid derivatives. Its vinyl group allows for further functionalization, making it a versatile intermediate in chemical reactions .

Biology: In biological research, this compound has been studied for its potential antifertility activity. It has been shown to inhibit the enzymatic activity of acrosin, a protease involved in sperm fertilization . This property makes it a candidate for the development of contraceptive agents.

Medicine: The compound’s ability to inhibit proteases also suggests potential applications in the treatment of diseases where protease activity is a factor. Further research is needed to explore its therapeutic potential.

Industry: this compound is used in the production of polymers and resins. Its vinyl group allows it to participate in polymerization reactions, leading to the formation of materials with desirable mechanical and chemical properties .

Wirkmechanismus

The mechanism of action of N-Carbobenzoxyglycine vinyl ester involves the inhibition of protease enzymes such as acrosin. The carbobenzoxy group protects the amino group, allowing the ester to interact with the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing the hydrolysis of peptide bonds . The vinyl group may also play a role in binding to the enzyme, enhancing the inhibitory effect.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-Carbobenzoxyglycine vinyl ester is unique due to its vinyl group, which allows for additional functionalization and participation in polymerization reactions. This makes it more versatile compared to other ester derivatives of N-Carbobenzoxyglycine.

Eigenschaften

CAS-Nummer

64187-24-2

Molekularformel

C12H13NO4

Molekulargewicht

235.24 g/mol

IUPAC-Name

ethenyl 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C12H13NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15)

InChI-Schlüssel

JYKQZYMZPYYHLX-UHFFFAOYSA-N

Kanonische SMILES

C=COC(=O)CNC(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.